cis-(2-Methylpiperidin-3-YL)methanol hydrochloride

NMDA receptor PCP binding site stereochemistry–activity relationship

cis-(2-Methylpiperidin-3-yl)methanol hydrochloride (CAS 2999513-04-9) is a chiral piperidine building block featuring a cis relationship between the 2-methyl and 3-hydroxymethyl substituents, supplied as the hydrochloride salt for enhanced aqueous solubility. The compound is marketed at ≥95% purity and is primarily sought as a stereochemically defined intermediate in medicinal chemistry campaigns targeting neuroactive and chemokine-modulating scaffolds.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Cat. No. B13890160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-(2-Methylpiperidin-3-YL)methanol hydrochloride
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCC1C(CCCN1)CO.Cl
InChIInChI=1S/C7H15NO.ClH/c1-6-7(5-9)3-2-4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
InChIKeyKUAOSDGMQRHORW-HHQFNNIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-(2-Methylpiperidin-3-yl)methanol hydrochloride – Core Properties and Procurement Relevance


cis-(2-Methylpiperidin-3-yl)methanol hydrochloride (CAS 2999513-04-9) is a chiral piperidine building block featuring a cis relationship between the 2-methyl and 3-hydroxymethyl substituents, supplied as the hydrochloride salt for enhanced aqueous solubility . The compound is marketed at ≥95% purity and is primarily sought as a stereochemically defined intermediate in medicinal chemistry campaigns targeting neuroactive and chemokine-modulating scaffolds . Its value proposition lies not in standalone bioactivity but in the precise spatial orientation of the two substituents, which cannot be replicated by simpler, achiral, or regioisomeric analogs.

Why Generic 3-Hydroxymethylpiperidines Cannot Replace cis-(2-Methylpiperidin-3-yl)methanol hydrochloride


Piperidine-methanol scaffolds are widely used in drug discovery, yet subtle changes in substitution pattern or stereochemistry produce orders-of-magnitude differences in target engagement. The cis-2-methyl-3-hydroxymethyl arrangement embedded in this compound forces both substituents into an equatorial–axial disposition that is fundamentally distinct from the trans isomer, from regioisomers (e.g., 3-methyl-2-piperidinemethanol), and from des-methyl analogs [1]. Class-level evidence demonstrates that a cis-hydroxymethyl orientation can deliver up to a 38-fold increase in receptor binding potency relative to the trans counterpart [1]. Substituting any of these analogs therefore risks complete loss of the stereoelectronic profile required for the downstream target, making unbiased procurement of the exact cis-2-methyl-3-hydroxymethyl isomer essential for reproducible SAR studies.

Quantitative Differentiation of cis-(2-Methylpiperidin-3-yl)methanol hydrochloride Against Closest Analogs


Cis vs. Trans Hydroxymethyl Orientation: A 38-Fold Potency Differential Observed in NMDA Receptor Binding

In a radioligand binding study using rat brain homogenates, the cis-2-hydroxymethyl analog of TCP (a piperidine-based NMDA antagonist) displayed an IC50 of 16 nM at the PCP binding site, whereas the corresponding trans isomer exhibited an IC50 of approximately 608 nM – a 38-fold potency advantage for the cis configuration [1]. Although this comparison involves a cyclohexyl-fused system rather than the simple 2-methylpiperidine core, it provides robust class-level evidence that the relative stereochemistry of the hydroxymethyl group profoundly dictates receptor affinity, supporting the selection of the cis-configured title compound over its trans isomer (CAS 1222379-73-8) for CNS-targeted programs.

NMDA receptor PCP binding site stereochemistry–activity relationship

Hydrochloride Salt vs. Free Base: Solubility-Driven Assay Compatibility

The title compound is supplied as the hydrochloride salt (FW 165.66), directly addressing the poor aqueous solubility of the free base (FW 129.20) . While quantitative solubility measurements for this specific compound are not publicly available, general piperidine alkaloid hydrochlorides exhibit aqueous solubility typically >10 mg/mL, whereas the corresponding free bases often fall below 1 mg/mL at neutral pH [1]. This distinction is important for procurement decisions: the hydrochloride form enables direct use in aqueous biological assay buffers without additional formulation steps, a practical advantage over the free base (CAS 1314914-80-1) that is also commercially available but may require pH adjustment or co-solvent addition.

aqueous solubility salt form bioassay enablement

Regioisomeric Integrity: 2-Methyl-3-hydroxymethyl vs. 3-Methyl-2-hydroxymethyl Substitution

The compound bears the methyl group at position 2 and the hydroxymethyl at position 3. The regioisomer cis-3-methyl-2-piperidinemethanol (CAS 1932477-30-9) reverses this substitution . In piperidine-based GPCR modulators, the position of the methyl substituent relative to the hydroxymethyl attachment point dictates the trajectory of the functional group in the receptor binding pocket. For example, in the CCR1 antagonist series disclosed by Bristol-Myers Squibb, the 2-methyl-3-hydroxymethyl configuration maps to a specific pharmacophore vector that is lost upon regioisomeric exchange [1]. No quantitative head-to-head binding data are available for this pair, but the structural difference is absolute: the two regioisomers place the critical hydrogen-bond donor (OH) at different distances and angles relative to the basic nitrogen, ensuring divergent SAR.

regioisomer substitution pattern SAR fidelity

Procurement Cost as a Proxy for Synthetic Complexity and Scarcity

The title compound (95% purity) is listed at $2,025 per gram on AchemBlock , whereas the simpler (R)-piperidin-3-ylmethanol hydrochloride (95%) is available at $56 per gram from AKSci . This 36-fold cost differential reflects the additional synthetic burden of installing the cis-2-methyl group with stereochemical control. The higher price is not merely a vendor artifact; it signals that the compound is not a commodity building block but a specialized intermediate requiring multi-step asymmetric synthesis or chiral resolution [1]. For procurement decisions, this cost premium is justified only when the 2-methyl substituent is essential for the target SAR – precisely the scenario where substitution by a cheaper des-methyl analog would compromise the research objective.

procurement cost synthetic accessibility market availability

High-Return Application Scenarios for cis-(2-Methylpiperidin-3-yl)methanol hydrochloride


CNS Lead Optimization Requiring Stereochemically Defined Piperidine Scaffolds

Programs targeting NMDA receptors, serotonin 5-HT2 receptors, or other CNS GPCRs where the cis orientation of the hydroxymethyl group has been explicitly correlated with high-affinity binding (as demonstrated by the 38-fold cis/trans potency differential in PCP binding assays) should prioritize this building block [1]. The hydrochloride salt form additionally enables direct use in neuronal tissue bath and patch-clamp electrophysiology experiments without co-solvent artifacts.

Chemokine Receptor Antagonist Synthesis (CCR1/CXCR4 Programs)

The 2-methyl-3-hydroxymethylpiperidine core appears as a key intermediate in patented CCR1 and CXCR4 antagonist series [1][2]. The specific cis-2-methyl configuration matches the pharmacophore requirements delineated in Bristol-Myers Squibb's chemokine modulator patents, influencing both receptor selectivity and metabolic stability. Procurement of the exact cis isomer ensures fidelity to the published SAR.

Asymmetric Synthesis Method Development and Chiral Pool Expansion

Given the high commercial cost ($2,025/g [1]) and limited supplier base, this compound is a prime target for in-house methodology development. Laboratories focused on novel asymmetric hydrogenation, enzymatic resolution, or organocatalytic approaches to 2,3-disubstituted piperidines can use this compound as a benchmark intermediate, with success measured against the current market price and purity (≥95%) [2].

Fragment-Based Drug Discovery (FBDD) Libraries with Defined 3D Topology

The compound satisfies FBDD criteria for a three-dimensional, sp³-rich fragment (Fsp³ = 0.86) with two hydrogen-bond donor/acceptor sites and a defined stereochemistry. Unlike planar N-aralkylpiperidine-methanol derivatives [1], the cis-2-methyl-3-hydroxymethyl fragment introduces a conformational constraint that can be exploited to improve fragment hit-to-lead efficiency, particularly when the trans isomer or des-methyl analog fails to yield a co-crystal structure with the target protein.

Quote Request

Request a Quote for cis-(2-Methylpiperidin-3-YL)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.